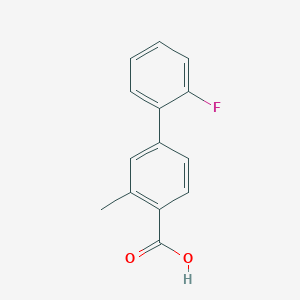

2'-Fluoro-3-methylbiphenyl-4-carboxylic acid

描述

属性

IUPAC Name |

4-(2-fluorophenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-10(6-7-11(9)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKFCCBLVNJSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid typically involves the following steps:

Biphenyl Derivative Formation: The starting material is a biphenyl derivative, which undergoes halogenation to introduce a fluorine atom at the desired position.

Methylation: The fluorinated biphenyl undergoes methylation to introduce a methyl group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

化学反应分析

Types of Reactions: 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.

Reduction: The fluorine atom can be reduced to form a corresponding hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine or methyl positions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reactions are typically carried out under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used, often in anhydrous ether.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used, with reactions typically performed in aprotic solvents.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Hydroxylated biphenyl derivatives.

Substitution: Various substituted biphenyl compounds.

科学研究应用

2'-Fluoro-3-methylbiphenyl-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. Its applications include:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism by which 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary based on the context of its application.

相似化合物的比较

Comparison with Structurally Analogous Compounds

Positional Isomers and Substituent Effects

4'-Fluoro[1,1'-biphenyl]-3-carboxylic acid (CAS: 10540-39-3)

- Structure : Fluorine at the 4'-position, carboxylic acid at the 3-position.

- Key Differences : The shifted fluorine (4' vs. 2') and carboxylic acid (3 vs. 4) positions alter electronic distribution and steric interactions.

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS: 885964-26-1)

- Structure : Fluorine at 4', methyl at 3', carboxylic acid at 3.

- Key Differences : The methyl group at 3' (vs. 3 in the target) and fluorine at 4' (vs. 2') create distinct electronic and spatial profiles.

- Implications : The shifted substituents may reduce metabolic oxidation of the methyl group, improving stability in vivo .

Di-Fluoro Substituted Analogues

2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 331760-41-9)

- Structure : Fluorine atoms at 2' and 4', carboxylic acid at 4.

- Key Differences: Additional fluorine enhances electron withdrawal, increasing acidity (pKa ~2.5 vs. ~3.0 for mono-fluoro analogs).

- Implications : Improved membrane permeability and binding affinity in drug design, as seen in kinase inhibitors .

3',4'-Difluoro-biphenyl-4-carboxylic acid (CAS: 505082-81-5)

Non-Fluorinated and Methylated Analogues

3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

- Structure : Methyl at 3', carboxylic acid at 4.

- Key Differences : Absence of fluorine reduces electronegativity, lowering solubility in polar solvents.

- Implications : Higher lipophilicity (logP ~3.5 vs. ~2.8 for fluorinated analogs) may enhance blood-brain barrier penetration but increase off-target effects .

4-Biphenylcarboxylic Acid (CAS: 92-92-2)

- Structure: No substituents; simplest biphenyl-carboxylic acid.

- Key Differences : Lacks fluorine and methyl groups, leading to lower molecular complexity.

- Implications: Limited use in drug development due to poor pharmacokinetic properties, though widely used as a synthetic intermediate .

Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid | C₁₄H₁₁FO₂ | 230.23 | 2.8 | 0.12 (water) |

| 4'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₉FO₂ | 216.21 | 2.5 | 0.25 (water) |

| 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | C₁₃H₈F₂O₂ | 234.20 | 3.3 | 0.08 (water) |

| 3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | C₁₄H₁₂O₂ | 212.24 | 3.5 | 0.03 (water) |

*Estimated using fragment-based methods.

生物活性

2'-Fluoro-3-methylbiphenyl-4-carboxylic acid, with the CAS number 1008773-85-0, is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a biphenyl system with a fluorine atom and a carboxylic acid functional group, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, while the fluorine atom can enhance lipophilicity, facilitating membrane penetration. This dual functionality is crucial for its potential therapeutic applications.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

- Anticancer Potential : In vitro studies have shown that it may induce apoptosis in cancer cells. The compound's ability to modulate cell cycle progression has been observed, leading to reduced proliferation rates in specific cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Research : In a study involving HeLa and MCF-7 cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values calculated at 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating strong anticancer properties.

- Inflammation Model : In an experiment using RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with the compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。